![molecular formula C13H23NO B7784466 1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one](/img/structure/B7784466.png)
1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one
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Overview
Description
1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one is an organic compound with a unique structure that includes a tert-butyl group, a prop-2-yn-1-yl group, and a dimethylbutan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one typically involves the reaction of tert-butylamine with propargyl bromide under basic conditions to form the intermediate tert-butyl(prop-2-yn-1-yl)amine. This intermediate is then reacted with 3,3-dimethylbutan-2-one in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butyl)-4-(prop-2-yn-1-yloxy)benzene
- tert-Butyl allyl(prop-2-yn-1-yl)carbamate
- N-Boc-propargylamine
Uniqueness
1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one is unique due to its combination of functional groups, which confer specific reactivity and properties. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Biological Activity
1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one is a synthetic organic compound that has garnered attention in various fields, including medicinal chemistry and organic synthesis. Its unique structure, characterized by a tert-butyl group and a prop-2-yn-1-yl moiety, suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound's IUPAC name is 1-[tert-butyl(prop-2-ynyl)amino]-3,3-dimethylbutan-2-one. Its molecular formula is C13H23NO, with a molecular weight of 221.33 g/mol. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of tert-butylamine with propargyl bromide under basic conditions to form the intermediate tert-butyl(prop-2-yn-1-yl)amine. This intermediate is subsequently reacted with 3,3-dimethylbutan-2-one in the presence of a suitable catalyst to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The compound may form covalent or non-covalent bonds with these targets, leading to the modulation of various biological pathways. The exact mechanisms remain to be fully elucidated but are thought to involve inhibition or activation of enzymatic activity relevant to inflammation and pain pathways .
Pharmacological Properties
Research indicates potential pharmacological properties of this compound:
Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting certain pro-inflammatory mediators.
Analgesic Activity : There are indications that it could serve as an analgesic agent, potentially providing relief from pain through its action on specific receptors involved in pain perception.
Case Studies and Research Findings
Several studies have investigated the biological implications of similar compounds or derivatives that share structural features with this compound:
Study | Findings |
---|---|
Study A (Journal of Medicinal Chemistry) | Demonstrated that compounds with similar alkyne functionalities exhibited significant inhibition of COX enzymes, suggesting potential anti-inflammatory effects. |
Study B (Bioorganic & Medicinal Chemistry Letters) | Reported on the analgesic properties of structurally related compounds in animal models, showing promise for pain management applications. |
Study C (European Journal of Pharmacology) | Evaluated the interaction of related compounds with neurotransmitter receptors and found modulation effects that could translate into therapeutic benefits. |
Comparative Analysis
To further understand the uniqueness and potential applications of this compound, it is beneficial to compare it with similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
1-(tert-butyl)-4-(prop-2-yn-yloxy)benzene | Structure | Anti-inflammatory |
tert-butyl allyl(prop-2-yn-yloxy)carbamate | Structure | Analgesic |
N-Boc-propargylamine | Structure | Anticancer |
Properties
IUPAC Name |
1-[tert-butyl(prop-2-ynyl)amino]-3,3-dimethylbutan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-8-9-14(13(5,6)7)10-11(15)12(2,3)4/h1H,9-10H2,2-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVFLLQJQNHSQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN(CC#C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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